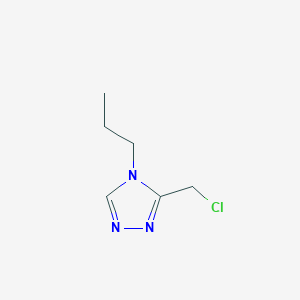
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate
Overview
Description
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is a carbamate derivative, characterized by the presence of a benzyl group, a methyl group, and a prop-2-yn-1-yl group attached to the carbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate can be synthesized through several methods. One common approach involves the N-alkylation of benzyl carbamate with propargyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of benzyl methyl(prop-2-yn-1-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysis can also be employed to facilitate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-yn-1-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl methyl(prop-2-yn-1-yl)carbamate derivatives with carbonyl functionalities, while reduction can produce benzyl methyl(prop-2-yn-1-yl)amine .
Scientific Research Applications
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate has a wide range of applications in scientific research:
Biology: The compound can be utilized in the study of enzyme inhibition and protein modification.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzyl methyl(prop-2-yn-1-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. Additionally, it may participate in covalent modification of proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl prop-2-yn-1-ylcarbamate: Similar in structure but lacks the methyl group.
N-benzylprop-2-yn-1-amine: Contains an amine group instead of a carbamate.
(9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate: A protected derivative used in peptide synthesis.
Uniqueness
benzyl N-methyl-N-(prop-2-yn-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
benzyl N-methyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13(2)12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 |
InChI Key |
VJRRQNVVICWERU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)





![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-formyl-,methyl ester](/img/structure/B8475295.png)
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)



![4-(Iodomethyl)-5-methyl-2-[3-(trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B8475356.png)
![8-(4-Pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B8475360.png)

